7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816162
InChI: InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13)
SMILES:
Molecular Formula: C9H15N5
Molecular Weight: 193.25 g/mol

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.:

Cat. No.: VC17816162

Molecular Formula: C9H15N5

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

Specification

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
IUPAC Name 7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13)
Standard InChI Key LCFZIQPAZYOFPS-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)C2CCNC3=NC(=NN23)N

Introduction

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-124triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a triazole ring fused to a pyrimidine core. This compound is characterized by the presence of a 1-methylcyclopropyl group at the 7-position of the triazole ring, contributing to its distinct chemical properties and biological activities. The molecular formula for this compound is C9H15N5, and it has a molecular weight of approximately 193.25 g/mol.

Biological Activities

Research indicates that compounds within this class may possess anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms of action often involve the inhibition of enzymes or receptors associated with various disease processes. Further studies are necessary to fully elucidate its pharmacological potential and therapeutic applications.

Synthesis

The synthesis of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step synthetic routes. These steps may vary depending on the specific synthetic pathway chosen, often involving condensation reactions and modifications to introduce the 1-methylcyclopropyl group.

Potential Applications

Due to its unique structure and biological activity, 7-(1-Methylcyclopropyl)-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine has potential applications in medicinal chemistry as a lead compound for drug development. It may be explored for therapeutic uses in treating conditions such as cancer or infections due to its antimicrobial properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as spectroscopy and mass spectrometry to understand how the compound interacts with enzymes or receptors, which is crucial for optimizing its efficacy and safety profile in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-(1-Methylcyclopropyl)-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine. For example:

Compound NameCAS NumberKey Features
3-Amino-5-(methylthio)- triazolo[1,5-a]pyrimidin-7(4H)-oneNot AvailableContains a methylthio group; potential antitumor activity
3-Amino-7-(methylcyclopropyl)- triazolo[1,5-a]pyrimidin-6(4H)-oneNot AvailableSimilar cyclopropyl substitution; studied for anti-inflammatory effects
5-Amino-3-(phenyl)- triazolo[1,5-a]pyrimidin-7(4H)-oneNot AvailableFeatures a phenyl group; known for antimicrobial properties

The uniqueness of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine lies in its specific substitution pattern and the presence of the 1-methylcyclopropyl group, which not only affects its reactivity but also enhances its interaction with biological targets compared to similar compounds.

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